ABHD6 Inhibitory Activity: ABHD Antagonist 1 IC₅₀ Comparison with Structural Analogs KT182 and KT185
ABHD antagonist 1 (C₁₉H₂₀BrN₃O₃S, CAS 3034510-10-3) demonstrates ABHD6 inhibitory activity with a reported IC₅₀ of 0.002 μM (2 nM) . This places its potency in the low nanomolar range, comparable to established ABHD6 tool compounds KT182 (IC₅₀ = 0.24 nM in Neuro2A cells) and KT185 (IC₅₀ = 0.21 nM in Neuro2A membranes) . Unlike KT185, which has demonstrated oral bioavailability and brain penetration [1], ABHD antagonist 1's in vivo PK profile remains uncharacterized in publicly available literature, a critical consideration for in vivo study design. The sulfonamide-containing scaffold (molecular weight 450.35) distinguishes this compound from the piperazine-urea ABHD6 inhibitor chemotype represented by KT-series compounds.
| Evidence Dimension | ABHD6 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.002 μM (2 nM) [ABHD antagonist 1] |
| Comparator Or Baseline | KT182: 0.24 nM; KT185: 0.21 nM; JZP-430: 44 nM; JZP-169: 216 nM |
| Quantified Difference | ABHD antagonist 1 is approximately 8- to 10-fold less potent than KT182/KT185, but >20-fold more potent than JZP-430 and >100-fold more potent than JZP-169 |
| Conditions | ABHD6 enzymatic assay; specific assay format and cell context not specified for ABHD antagonist 1; KT series assayed in Neuro2A cells/membranes |
Why This Matters
Low nanomolar ABHD6 potency positions ABHD antagonist 1 as a viable alternative tool compound when KT-series inhibitors are unavailable or when scaffold-dependent selectivity profiling is required.
- [1] Bertin Bioreagent. KT185 (CAT No. 19113) Technical Datasheet, 2024. View Source
